N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline typically involves the diazotization of aniline derivatives followed by azo coupling. The process begins with the formation of a diazonium salt from aniline in the presence of nitrous acid. This diazonium salt is then coupled with N-ethyl-4-methoxyaniline under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of colored materials, including textiles, inks, and plastics.
Mechanism of Action
The mechanism of action of N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure from the trans to the cis form. This property is exploited in various applications, including optical storage devices and molecular switches.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-4-[(E)-(4-hydroxyphenyl)diazenyl]aniline
- N-Ethyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline
- N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
Uniqueness
N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. The methoxy group is an electron-donating group, which can enhance the stability of the azo compound and affect its interactions with other molecules. This makes it particularly useful in applications where stability and specific interactions are crucial.
Properties
CAS No. |
117919-03-6 |
---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-ethyl-4-[(4-methoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H17N3O/c1-3-16-12-4-6-13(7-5-12)17-18-14-8-10-15(19-2)11-9-14/h4-11,16H,3H2,1-2H3 |
InChI Key |
JPTFZOVDQJANIO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.